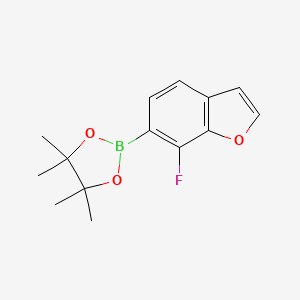

2-(7-Fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(7-Fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound featuring a benzofuran core substituted with fluorine at the 7-position and a dioxaborolane group at the 6-position. The dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boronic ester widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryls and complex organic frameworks .

Properties

IUPAC Name |

2-(7-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-9-7-8-17-12(9)11(10)16/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKBSCHRJRZFTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)C=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501164535 | |

| Record name | 7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501164535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628703-42-3 | |

| Record name | 7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628703-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501164535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Boronic acid pinacol esters, in general, are widely used in metal-catalyzed carbon-carbon (c-c) bond formation reactions. These reactions are crucial in the synthesis of complex organic molecules.

Mode of Action

The compound, being a boronic acid pinacol ester, is likely to participate in Suzuki–Miyaura coupling reactions. This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudo-halide.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving this compound. It involves the transmetalation of the organoboron compound to a transition metal, followed by reductive elimination. This reaction is widely applied in organic synthesis, including the synthesis of pharmaceuticals, due to its mild and functional group tolerant reaction conditions.

Pharmacokinetics

Boronic acid pinacol esters are known for their stability and ease of purification, which can impact their bioavailability.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds. This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its tolerance to a wide range of functional groups and its operation under mild conditions. .

Biological Activity

The compound 2-(7-Fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. Boron compounds are known for their diverse applications in pharmaceuticals and biochemistry due to their ability to interact with biological molecules.

- Molecular Formula : C14H17B O3

- Molecular Weight : 244.10 g/mol

- CAS Number : 1192755-14-8

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biomolecules. The boron atom in the dioxaborolane structure can interact with hydroxyl groups in sugars and other biomolecules, which is crucial for its activity as a potential drug candidate. This interaction can lead to enzyme inhibition or modulation of signaling pathways.

Anticancer Properties

Research has indicated that boron compounds can exhibit anticancer properties through various mechanisms:

- Inhibition of Protease Activity : The compound may inhibit specific proteases involved in cancer progression.

- Induction of Apoptosis : It has been shown to promote programmed cell death in cancer cells, a critical pathway for cancer treatment.

Antimicrobial Activity

Studies have suggested that 2-(7-Fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits antimicrobial properties against various pathogens. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated the compound's efficacy against breast cancer cell lines with IC50 values indicating significant cytotoxicity. |

| Study 2 | Showed antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than standard antibiotics. |

| Study 3 | Investigated the compound's role as an enzyme inhibitor, revealing potential applications in drug design targeting specific metabolic pathways. |

Toxicological Profile

While the compound shows promise in therapeutic applications, it is essential to consider its safety profile:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in halogen type, substitution position, or ring saturation. These variations significantly impact electronic properties, reactivity, and applications.

Table 1: Comparison of Physical and Chemical Properties

Key Observations:

- Halogen Effects: The 5-fluoro analog (logP 2.57) exhibits slightly lower lipophilicity than the non-halogenated benzofuran derivative (logP 2.73), suggesting fluorine’s electron-withdrawing nature reduces hydrophobicity .

- Ring Saturation : The dihydrobenzofuran analog () has a reduced polar surface area (PSA 27.69 vs. 31.60 in aromatic analogs), likely due to decreased conjugation and planarity .

- Substituent Position: Fluoro at the 5- vs.

Reactivity in Cross-Coupling Reactions

The dioxaborolane group enables participation in Suzuki-Miyaura couplings, a cornerstone of C–C bond formation . Key comparisons:

- Electron-Withdrawing Substituents: Fluorine at the 7-position may activate the boron center by withdrawing electron density, accelerating transmetallation steps compared to non-halogenated analogs .

- Steric and Electronic Modulation : The dihydrobenzofuran analog () may exhibit reduced reactivity due to saturation, which diminishes aromatic conjugation and boron’s electrophilicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(7-Fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be ensured?

- Methodology : The compound is typically synthesized via Miyaura borylation, where a halogenated benzofuran precursor reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF or dioxane at 80–100°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is used to achieve >95% purity. Cold storage (0–6°C) under inert gas is recommended to prevent hydrolysis .

- Characterization : Confirm structure via H/C NMR (key signals: pinacol methyl groups at δ 1.3 ppm, benzofuran aromatic protons at δ 6.8–7.5 ppm), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous confirmation .

Q. How does the fluorine substituent influence the compound’s spectroscopic properties and reactivity in cross-coupling reactions?

- Spectroscopy : The electron-withdrawing fluorine atom deshields adjacent aromatic protons, causing downfield shifts in NMR. For example, the 7-fluoro group splits the F NMR signal into a distinct doublet .

- Reactivity : Fluorine enhances electrophilicity at the boron center, accelerating Suzuki-Miyaura couplings with aryl halides. However, steric hindrance from the benzofuran ring may reduce reactivity with bulky substrates .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction yields when using this boronic ester in heterocyclic synthesis?

- Experimental Design :

- Variable Testing : Systematically test reaction parameters (catalyst loading, solvent polarity, temperature). For example, Pd(PPh₃)₄ in DMF at 120°C may improve yields for electron-deficient partners .

- Competition Experiments : Compare reactivity with non-fluorinated analogs to isolate electronic vs. steric effects .

- Data Analysis : Use kinetic studies (e.g., monitoring via B NMR) to identify rate-limiting steps. Conflicting yields may arise from trace moisture or oxygen, necessitating rigorous anhydrous conditions .

Q. How can computational modeling guide the design of derivatives for targeted applications in medicinal chemistry?

- Methodology :

- DFT Calculations : Optimize geometry and calculate Fukui indices to predict regioselectivity in electrophilic substitutions .

- Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) to prioritize fluorinated analogs with enhanced binding affinity .

Q. What are the stability limits of this compound under varying pH and temperature conditions, and how can degradation products be characterized?

- Stability Testing :

- pH Studies : Monitor hydrolysis rates in buffered solutions (pH 1–13) via HPLC. The boronic ester is stable in neutral conditions but degrades rapidly under acidic or basic conditions, releasing boric acid and benzofuran derivatives .

- Thermal Analysis : TGA/DSC reveals decomposition onset at ~180°C, with mass loss corresponding to pinacol release .

- Degradation Products : Identify using LC-MS and B NMR. Major byproducts include 7-fluoro-6-hydroxybenzofuran and boroxines .

Theoretical and Methodological Considerations

- Link to Conceptual Frameworks : The compound’s utility in cross-coupling reactions aligns with Woodward-Hoffmann rules for pericyclic reactions, where orbital symmetry dictates transition states .

- Contradiction Resolution : Conflicting solubility data (e.g., in polar vs. non-polar solvents) can be addressed via Hansen solubility parameter modeling to optimize reaction media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.